Benzoyl-dl-leucine
Overview
Description
Benzoyl-dl-leucine is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 4-methylpentanoic acid moiety
Mechanism of Action
Target of Action
The primary target of 2-Benzamido-4-methylpentanoic acid is Bovine Serum Albumin (BSA) . BSA is a plasma protein in blood that plays an important role in the transportation of drugs .
Mode of Action
The compound interacts with BSA through a process observed using gel exclusion chromatographic technique at different pH . The interaction of the compound with BSA is more significant at acidic pH (pH 3) than at pH 4 and 5 . This indicates that the binding of the compound with its target is more efficient in acidic environments .
Pharmacokinetics
The interaction study shows that the compound binds to bsa, which plays a crucial role in drug transportation . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of 2-Benzamido-4-methylpentanoic acid’s action primarily involve its binding to BSA. The Scatchard analysis gives the association constants (Kf) and the saturation value (n) for the compound with BSA . The molecular modeling study confirms the binding of the compound with BSA, with an efficient energy value of -231.16 .
Action Environment
The action of 2-Benzamido-4-methylpentanoic acid is influenced by the pH of the environment. The compound binds more significantly to BSA at an acidic pH (pH 3) than at pH 4 and 5 . This suggests that the compound’s action, efficacy, and stability may be influenced by the acidity of the environment.
Biochemical Analysis
Biochemical Properties
2-Benzamido-4-methylpentanoic acid has been observed to interact with Bovine Serum Albumin (BSA), a protein that plays a crucial role in the transportation of various substances, including drugs, in the blood . The interaction of 2-Benzamido-4-methylpentanoic acid with BSA was found to be more significant at acidic pH levels . This suggests that 2-Benzamido-4-methylpentanoic acid may have a role in biochemical reactions involving BSA or similar proteins.
Molecular Mechanism
Its interaction with BSA suggests that it may bind to this protein and potentially influence its function
Transport and Distribution
Its interaction with BSA suggests that it may be transported in the blood bound to this protein
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl-dl-leucine typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Benzoyl-dl-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide group to amines or other reduced forms.
Substitution: The benzamide group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Benzoyl-dl-leucine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Benzamide derivatives, including this compound, have potential therapeutic applications due to their biological activity.
Industry: The compound is used in the production of pharmaceuticals, plastics, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Benzoyl-dl-leucine-2-cyclohexyl carboxamide: This compound is similar in structure but contains an additional cyclohexyl carboxamide group.
2,3-Dimethoxybenzamide: Another benzamide derivative with different substituents on the benzene ring.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-benzamido-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLGZPYHEPOBFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315078 | |
Record name | N-Benzoyl-DL-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17966-67-5, 1466-83-7 | |
Record name | N-Benzoyl-DL-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17966-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC306113 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 17966-67-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzoyl-DL-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Benzamido-4-methylpentanoic acid-2-cyclohexyl carboxamide interact with Bovine Serum Albumin (BSA)?
A1: The interaction between 2-Benzamido-4-methylpentanoic acid-2-cyclohexyl carboxamide and BSA has been studied using gel exclusion chromatography and molecular modeling techniques []. While the specific details of the interaction mechanism are not provided in the abstract, these techniques can provide insights into the binding affinity, binding sites, and potential conformational changes that occur upon interaction.
Q2: How does pH affect the binding of 2-Benzamido-4-methylpentanoic acid-2-cyclohexyl carboxamide to BSA?
A2: While the provided research on 2-Benzamido-4-methylpentanoic acid-2-cyclohexyl carboxamide itself does not mention the impact of pH, a related study [] investigated similar carboxamide derivatives of amino acids interacting with BSA at various pH levels (3, 4, and 5). This research found that these compounds exhibited stronger binding to BSA in acidic environments. The association constants (Kf), determined through Scatchard analysis, decreased as the pH increased, indicating weaker binding at higher pH values. This suggests that the protonation state of both the compound and amino acid residues in BSA likely plays a role in the binding interaction.
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